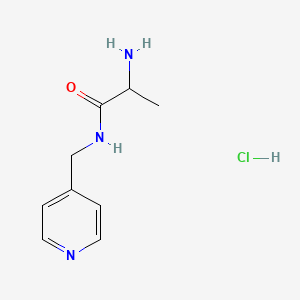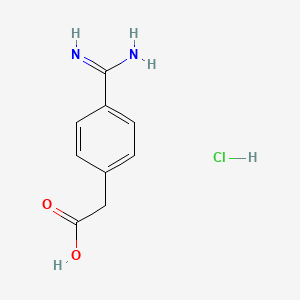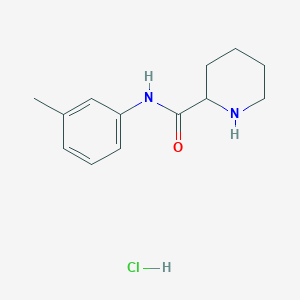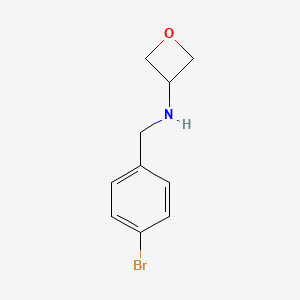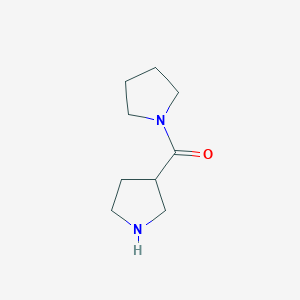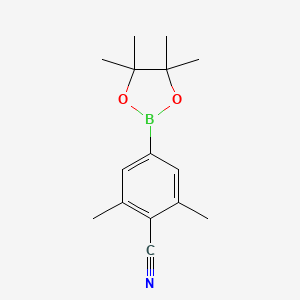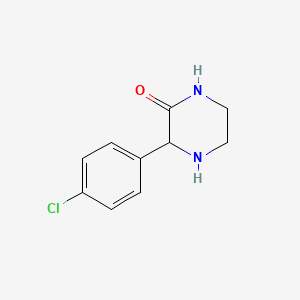
3-(4-氯苯基)哌嗪-2-酮
描述
3-(4-Chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
科学研究应用
3-(4-Chlorophenyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known that piperazine derivatives, which include 3-(4-chlorophenyl)piperazin-2-one, are often investigated as ligands for serotonin receptors .
Mode of Action
If it acts similarly to other piperazine derivatives, it may interact with its targets, such as serotonin receptors, to induce changes in cellular signaling .
Biochemical Pathways
If it acts on serotonin receptors, it could potentially influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
If it acts on serotonin receptors, it could potentially influence neuronal signaling and subsequently affect various physiological processes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
生化分析
Biochemical Properties
3-(4-Chlorophenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, where it acts as a ligand . This interaction is crucial for modulating neurotransmitter release and signal transduction in the central nervous system. Additionally, 3-(4-Chlorophenyl)piperazin-2-one has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
The effects of 3-(4-Chlorophenyl)piperazin-2-one on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter intracellular signaling cascades, leading to changes in gene expression and protein synthesis . Moreover, 3-(4-Chlorophenyl)piperazin-2-one has been observed to affect cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)piperazin-2-one exerts its effects through specific binding interactions with biomolecules. It binds to dopamine receptors, particularly the D4 receptor, modulating their activity and influencing neurotransmitter release . Additionally, it inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . These interactions result in changes in gene expression and protein synthesis, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)piperazin-2-one have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that 3-(4-Chlorophenyl)piperazin-2-one can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to modulate neurotransmitter release and improve cognitive function . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
3-(4-Chlorophenyl)piperazin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its pharmacological effects. Additionally, 3-(4-Chlorophenyl)piperazin-2-one can influence metabolic flux by inhibiting key enzymes, thereby altering the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 3-(4-Chlorophenyl)piperazin-2-one is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins, which determine its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)piperazin-2-one is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing 3-(4-Chlorophenyl)piperazin-2-one to these compartments, influencing its biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of 3-(4-Chlorophenyl)piperazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 3-(4-Chlorophenyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 3-(4-Chlorophenyl)piperazin-2-one.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Comparison: 3-(4-Chlorophenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
属性
IUPAC Name |
3-(4-chlorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSVIJLVGJOUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720753 | |
| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86147-28-6 | |
| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)

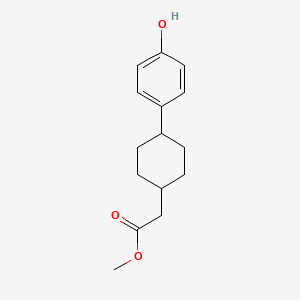
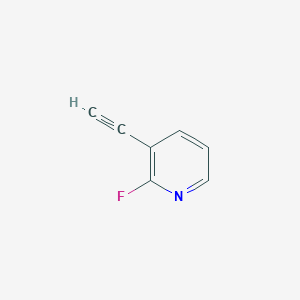
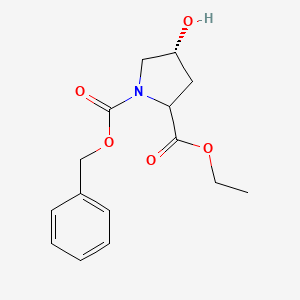
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
